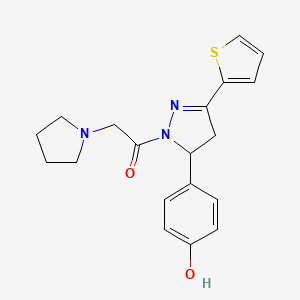

1-(5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone

Description

The compound 1-(5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone is a pyrazoline derivative characterized by a 4,5-dihydropyrazole core substituted with a 4-hydroxyphenyl group at position 5, a thiophen-2-yl moiety at position 3, and a pyrrolidinyl-acetyl side chain at position 1. Its molecular formula is C₁₉H₁₉N₃O₂S, with an average molecular mass of 353.44 g/mol . This article provides a detailed comparison of this compound with structurally analogous molecules, focusing on substituent effects, synthetic routes, physicochemical properties, and biological relevance.

Properties

IUPAC Name |

1-[3-(4-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c23-15-7-5-14(6-8-15)17-12-16(18-4-3-11-25-18)20-22(17)19(24)13-21-9-1-2-10-21/h3-8,11,17,23H,1-2,9-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUYFXOLZFJQDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrazole Ring: This can be achieved through the condensation of a hydrazine derivative with an appropriate diketone or aldehyde.

Introduction of the Thiophene Ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

Attachment of the Hydroxyphenyl Group: This step often involves electrophilic aromatic substitution or a similar reaction to attach the hydroxyphenyl group to the pyrazole ring.

Formation of the Pyrrolidine Moiety: The final step involves the formation of the pyrrolidine ring, which can be achieved through nucleophilic substitution or cyclization reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced at different sites, such as the pyrazole ring or the thiophene ring, depending on the reagents used.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the pyrazole ring could lead to dihydropyrazole derivatives.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to 1-(5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone exhibit significant antioxidant activity. The presence of the pyrazole and thiophene moieties contributes to their ability to scavenge free radicals, thereby potentially preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory disorders .

Anticancer Activity

Preliminary studies have indicated that derivatives of this compound can induce apoptosis in cancer cells. The structural components, particularly the pyrazole ring, are known to interact with various biological targets involved in cancer progression .

Case Study 1: Antioxidant Evaluation

A study published in the MDPI journal evaluated the antioxidant properties of various pyrazole derivatives, including those structurally related to 1-(5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone. The results demonstrated a significant reduction in oxidative markers in treated cells compared to controls .

Case Study 2: Anti-inflammatory Mechanisms

In a pharmacological study focusing on anti-inflammatory properties, researchers synthesized several derivatives of this compound and tested their effects on human cell lines. Results indicated a dose-dependent inhibition of TNF-alpha production, suggesting potential therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The hydroxyphenyl group can participate in hydrogen bonding, while the thiophene and pyrazole rings can engage in π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

(a) 1-(5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone

(b) 1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone

(c) 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone

- Molecular formula : C₉H₇N₅O₂S

Physicochemical Properties

Solubility and Polarity

Crystallographic Insights

- Hexyloxyphenyl derivative : Crystal structure analysis reveals planar pyrazoline rings stabilized by weak C–H···π interactions. The dihedral angle between pyrazoline and phenyl rings is 1.96(3)° , indicating near-coplanarity.

- SHELX software is commonly used for such analyses.

Pharmacological Potential

- Thiophene-containing analogs : Demonstrated antimicrobial and anticancer activity in related compounds, attributed to thiophene’s electron-rich aromatic system .

- Pyrrolidinyl/piperidinyl side chains: Nitrogenous rings are associated with improved blood-brain barrier penetration in neuroactive drugs .

Biological Activity

The compound 1-(5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound features a pyrazole ring fused with a thiophene moiety and a pyrrolidine substituent, which contributes to its diverse biological activities. The presence of the 4-hydroxyphenyl group enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound exhibits significant cytotoxic effects against various cancer cell lines, including H460 (lung cancer), A549 (lung cancer), HT-29 (colon cancer), and SMMC-7721 (liver cancer) cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| H460 | 0.08 | Apoptosis induction |

| A549 | 0.10 | Cell cycle arrest |

| HT-29 | 0.12 | Inhibition of proliferation |

| SMMC-7721 | 0.15 | Apoptotic pathway activation |

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies indicate that it stabilizes human red blood cell membranes, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It acts as a reversible inhibitor of monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism.

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Modulation : It influences cell cycle checkpoints, leading to arrest in specific phases that prevent tumor growth.

Case Studies

Several studies have provided insights into the biological efficacy of this compound:

- Study on Anticancer Properties :

- Anti-inflammatory Effects :

- Antimicrobial Efficacy :

Q & A

Q. Q1. What are the standard synthetic routes for preparing pyrazoline derivatives like this compound?

Pyrazoline cores are typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, refluxing chalcone analogs (e.g., (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) with hydrazine hydrate in acetic acid yields dihydropyrazole rings, followed by functionalization with pyrrolidine or thiophene groups . Ethanol or DMF/EtOH mixtures are common recrystallization solvents to isolate pure products (yields ~75–82%) .

Q. Q2. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

- NMR/IR : Confirm functional groups (e.g., pyrrolidine N–H stretches at ~3300 cm⁻¹, carbonyl peaks at ~1700 cm⁻¹) and regiochemistry of substituents.

- X-ray crystallography : Resolve bond lengths/angles (e.g., pyrazoline ring C–N bonds: 1.35–1.40 Å) and dihedral angles between aromatic rings (e.g., 6.69°–76.67° deviations in related compounds) . SHELXL/SHELXS software is widely used for refinement, with hydrogen atoms modeled using riding coordinates (Uiso = 1.2–1.5×C) .

Advanced Synthesis and Reaction Optimization

Q. Q3. How do steric and electronic effects of substituents (e.g., 4-hydroxyphenyl vs. thiophen-2-yl) influence reaction yields?

Electron-donating groups (e.g., 4-hydroxyphenyl) enhance chalcone reactivity with hydrazine by stabilizing intermediates, while bulky substituents (e.g., thiophen-2-yl) may reduce yields due to steric hindrance during cyclization . Optimization via temperature control (reflux vs. microwave-assisted synthesis) or solvent polarity adjustments (e.g., DMF vs. ethanol) can mitigate these effects .

Q. Q4. What strategies improve crystallization for X-ray analysis of such flexible molecules?

Slow evaporation from DMF/EtOH mixtures promotes ordered crystal growth. Hydrogen-bonding motifs (e.g., C–H···O interactions) stabilize lattice packing. For example, bifurcated C5–H5A···O2 and C16–H16B···O2 interactions in related compounds form 1D chains along [010], while π–π stacking (Cg1···Cg1 = 3.8–4.2 Å) further stabilizes the structure .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. What in vitro assays are recommended to evaluate the antimicrobial potential of this compound?

- Antibacterial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Antifungal : Disk diffusion assays for C. albicans.

Pyrazoline derivatives with electron-withdrawing substituents (e.g., Cl, CF₃) often show enhanced activity due to increased membrane permeability .

Q. Q6. How can computational methods guide SAR studies for pyrazoline-based compounds?

Molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., E. coli DNA gyrase) identifies key interactions (e.g., hydrogen bonds with Thr165 or hydrophobic contacts with Val167). MD simulations (>50 ns) assess binding stability, with RMSD <2.0 Å indicating robust target engagement .

Data Interpretation and Contradictions

Q. Q7. How should researchers resolve discrepancies between computational predictions and experimental bioactivity data?

- Validation : Cross-check docking results with free energy calculations (MM-PBSA/GBSA) to refine binding affinity predictions.

- Experimental controls : Confirm compound purity via HPLC (e.g., >95% purity, C18 column, acetonitrile/water gradient) and rule out aggregation artifacts using dynamic light scattering .

Q. Q8. Why might a compound with optimal in silico ADMET properties fail in cellular assays?

- Membrane permeability : LogP >5.0 may reduce cellular uptake. Adjust substituents (e.g., replace –OCH₃ with –OH) to lower hydrophobicity.

- Metabolic instability : Cytochrome P450 metabolism (e.g., CYP3A4) can deactivate the compound. Use hepatic microsome assays to identify vulnerable sites .

Analytical and Structural Challenges

Q. Q9. What advanced techniques characterize tautomeric or conformational equilibria in pyrazoline derivatives?

Q. Q10. How can researchers address low reproducibility in biological assays for such compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.